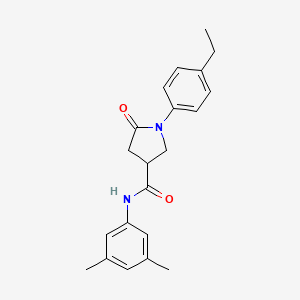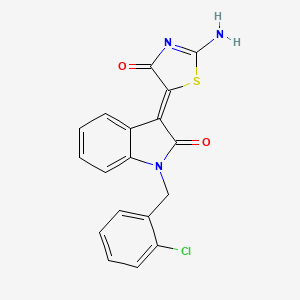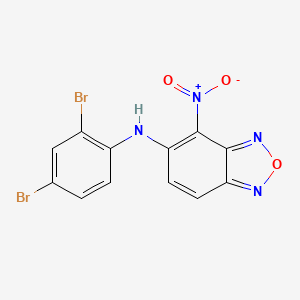![molecular formula C21H27N3O7 B5140451 diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate](/img/structure/B5140451.png)
diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate, also known as KYNA, is a neuroactive metabolite of tryptophan. KYNA is a naturally occurring compound that is synthesized in the brain and other tissues. It has been found to have several biological and physiological effects, including neuroprotection, anti-inflammatory, and antioxidant properties.
Mécanisme D'action
The neuroprotective and anti-inflammatory properties of diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate are thought to be due to its ability to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor. diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate acts as an antagonist at the glycine site of the NMDA receptor, which reduces the activity of the receptor and protects against excitotoxicity. diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate also has anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate has several biochemical and physiological effects. It has been found to have antioxidant properties, which may be due to its ability to scavenge free radicals and reduce oxidative stress. diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate has also been found to have a protective effect against mitochondrial dysfunction, which is a common feature of neurodegenerative diseases. Additionally, diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate has been found to have a modulatory effect on the immune system, which may be useful in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate has several advantages for lab experiments. It is a naturally occurring compound that can be easily synthesized from L-kynurenine. diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate is also relatively stable and can be stored for long periods of time. However, diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate has some limitations for lab experiments. It is a relatively large molecule and may not be able to penetrate cell membranes. Additionally, diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the study of diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate. One area of research is the development of diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate analogs that have improved pharmacokinetic properties. Another area of research is the investigation of the role of diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate in the regulation of the immune system. Additionally, the potential use of diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate as a therapeutic agent for neurodegenerative and inflammatory diseases should be further explored. Finally, the development of new methods for the synthesis of diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate and its analogs may lead to the discovery of new compounds with improved biological activity.
Méthodes De Synthèse
Diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate can be synthesized from L-kynurenine, a metabolite of tryptophan, through the action of kynurenine aminotransferase (KAT) enzymes. The KAT enzymes catalyze the transamination of L-kynurenine to produce diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate. diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate can also be synthesized through the action of kynurenine hydroxylase (KMO) enzymes, which convert L-kynurenine to 3-hydroxykynurenine, which can then be further converted to diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate through the action of kynureninase enzymes.
Applications De Recherche Scientifique
Diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate has been extensively studied for its neuroprotective and anti-inflammatory properties. It has been found to have a protective effect against neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
diethyl 2-[[4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoyl]amino]pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O7/c1-3-30-19(27)12-9-16(21(29)31-4-2)23-20(28)14-5-7-15(8-6-14)22-13-24-17(25)10-11-18(24)26/h5-8,16,22H,3-4,9-13H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMMMQYNOJWQNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)NCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[[4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoyl]amino]pentanedioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5140368.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5140377.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5140385.png)


![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide](/img/structure/B5140395.png)

![4-[4-(7-nitro-9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B5140415.png)


![N-[2-(tert-butylthio)ethyl]-4-methylbenzamide](/img/structure/B5140450.png)

![tetrahydro-2-furanylmethyl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5140463.png)
![butyl 4-[(3-propoxybenzoyl)amino]benzoate](/img/structure/B5140464.png)